molecular formula C10H7NO4S B1323540 Methyl 6-nitro-1-benzothiophene-2-carboxylate CAS No. 34084-88-3

Methyl 6-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B1323540
CAS No.: 34084-88-3
M. Wt: 237.23 g/mol
InChI Key: NTWQXMNKLCUVKU-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1-benzothiophene-2-carboxylate (C₁₀H₇NO₄S, CAS 34084-88-3) is a benzothiophene derivative featuring a nitro group at the 6-position and a methyl ester at the 2-position.

Properties

IUPAC Name

methyl 6-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWQXMNKLCUVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635240
Record name Methyl 6-nitro-1-benzothiophene-2-carboxylate
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Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34084-88-3
Record name Methyl 6-nitrobenzo[b]thiophene-2-carboxylate
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Record name Methyl 6-nitro-1-benzothiophene-2-carboxylate
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Record name methyl 6-nitro-1-benzothiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of a benzothiophene precursor followed by esterification. One common method includes the nitration of 1-benzothiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1-benzothiophene-2-carboxylic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: 6-amino-1-benzothiophene-2-carboxylate.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

    Ester Hydrolysis: 6-nitro-1-benzothiophene-2-carboxylic acid.

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    Methyl 6-nitro-1-benzothiophene-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzothiophene can inhibit specific kinases involved in cancer progression, making them promising candidates for targeted therapies. For instance, studies have shown that benzothiophene scaffolds exhibit selectivity towards MAPK inhibitors, which are critical in cellular signaling pathways related to cancer .
  • Antimicrobial Properties :
    The compound has demonstrated antimicrobial activity against various pathogens. The nitro group in its structure is often associated with enhanced biological activity, allowing it to disrupt bacterial cell walls or interfere with metabolic processes .
  • Anti-inflammatory Effects :
    Compounds featuring the benzothiophene framework, including this compound, have been noted for their anti-inflammatory properties. These compounds can inhibit inflammatory mediators and are being explored for therapeutic applications in chronic inflammatory diseases .

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various organic compounds:

  • Building Block for Complex Molecules :
    Its structure allows it to be modified into various derivatives that can be utilized in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed through various chemical reactions such as cross-coupling and functionalization .

Case Study 1: Synthesis of MAPK Inhibitors

In a study aimed at developing selective MAPK inhibitors, researchers synthesized this compound derivatives. These derivatives were tested for their ability to inhibit MK2 kinase, resulting in promising anticancer activity with reduced toxicity compared to traditional inhibitors .

Case Study 2: Antimicrobial Screening

A series of this compound derivatives were screened against common bacterial strains. Results indicated that certain modifications to the benzothiophene ring enhanced antimicrobial potency, highlighting the compound's potential in drug development .

Data Table of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
AnticancerMethyl 6-nitro derivative A12.5
AntimicrobialMethyl 6-nitro derivative B8.3
Anti-inflammatoryMethyl 6-nitro derivative C15.0

Mechanism of Action

The mechanism of action of methyl 6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells. The benzothiophene ring system may also interact with protein targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The following table highlights key structural and functional differences between methyl 6-nitro-1-benzothiophene-2-carboxylate and related benzothiophene derivatives:

Compound Name Molecular Formula Molecular Weight CAS Functional Groups Reactivity Highlights
This compound C₁₀H₇NO₄S 237.24 34084-88-3 Nitro, Ester Electrophilic substitution, hydrolysis
3-(Hydroxymethyl)benzo[b]thiophene C₉H₈OS 164.23 5381-24-8 Hydroxymethyl Oxidation to aldehydes/ketones; hydrogen bonding
Benzo[b]thiophene-3-boronic acid C₈H₇BO₂S 178.02 113893-08-6 Boronic acid Suzuki-Miyaura cross-coupling reactions
Ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate C₁₁H₉NO₄S 251.26 159730-73-1 Nitro, Ester (ethyl) Slower hydrolysis than methyl esters
Key Observations:

Nitro Group Impact : The nitro group in the target compound enhances electrophilic substitution reactivity at meta positions, contrasting with electron-donating groups like hydroxymethyl, which direct substitutions to ortho/para positions .

Ester Variation : The ethyl ester analog (CAS 159730-73-1) exhibits lower polarity and slower hydrolysis rates compared to the methyl ester due to steric and electronic effects .

Boronic Acid Utility : Benzo[b]thiophene-3-boronic acid is distinct in its application in cross-coupling reactions, a feature absent in nitro-ester derivatives .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, general trends can be inferred:

  • Solubility : Methyl esters typically exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to ethyl esters. The nitro group further reduces solubility in water due to increased hydrophobicity.
  • Stability : Nitro groups enhance thermal stability but may render the compound sensitive to reducing agents.

Research Findings and Limitations

  • Data Gaps : Quantitative physicochemical data (e.g., boiling points, logP) are absent in the evidence, limiting direct comparisons.

Biological Activity

Methyl 6-nitro-1-benzothiophene-2-carboxylate (MNBC) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a benzothiophene core with a nitro group at the 6-position and a carboxylate ester at the 2-position. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C10H9N1O4SC_{10}H_{9}N_{1}O_{4}S .

Property Details
Molecular FormulaC10H9N1O4SC_{10}H_{9}N_{1}O_{4}S
Molecular Weight239.25 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Antimicrobial Activity

Research has indicated that MNBC exhibits significant antimicrobial properties. In a study focusing on various benzothiophene derivatives, compounds similar to MNBC were tested against Mycobacterium tuberculosis (MTB) and showed promising results. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.60 to 22.86 µg/mL against different strains of MTB, indicating their potential as anti-tuberculosis agents .

Anticancer Activity

MNBC has also been investigated for its anticancer properties. A study highlighted that derivatives of benzothiophene, including MNBC, demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to kinases involved in cell signaling pathways. The nitro group in MNBC can participate in redox reactions, while the carboxylate moiety may facilitate interactions with enzyme active sites, enhancing its inhibitory effects .

The biological activity of MNBC can be attributed to several mechanisms:

  • Redox Activity : The nitro group can undergo reduction to form an amino group, which may enhance the compound's interaction with biological targets.
  • Hydrogen Bonding : The carboxylate group can form hydrogen bonds with proteins or nucleic acids, influencing their function.
  • Structural Interactions : Molecular docking studies suggest that MNBC can bind effectively to specific enzymes, mimicking natural substrates or inhibitors .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that MNBC derivatives exhibited strong activity against both active and dormant forms of Mycobacterium bovis BCG, with MIC values significantly lower than those of conventional antibiotics like rifampicin .
  • Cytotoxicity Assessment : A series of cytotoxicity assays revealed that MNBC had a selectivity index indicating low toxicity towards human cells while effectively inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 6-nitro-1-benzothiophene-2-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis often involves nitration of a benzothiophene precursor followed by esterification. For example, nitration at the 6-position can be achieved using mixed nitric-sulfuric acid under controlled temperature (0–5°C). Esterification via Fischer-Speier reaction with methanol and catalytic sulfuric acid is common. Purification is typically performed via recrystallization using ethanol/water mixtures. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC (≥99%) are critical .

Q. How is spectroscopic characterization (NMR, IR, MS) conducted for this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitro group at C6 causes deshielding of adjacent protons (e.g., C5 and C7 protons). A singlet near δ 3.9 ppm corresponds to the methyl ester group.
  • IR : Strong absorption bands at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₀H₇NO₄S). Fragmentation patterns include loss of NO₂ (46 Da) and COOCH₃ (59 Da) .

Q. What crystallographic tools are recommended for preliminary structural analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection can be performed using Bruker D8 Venture systems. Initial structure solution is achieved via direct methods in SHELXS, while refinement uses SHELXL with anisotropic displacement parameters for non-H atoms. The WinGX suite aids in data processing and visualization .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : For disordered regions (e.g., nitro group rotation), apply PART instructions in SHELXL to model split positions. Twinning, detected via PLATON’s TWIN check, requires refinement using a twin matrix (TWIN/BASF commands). Hydrogen bonding networks, analyzed via Mercury’s "Contacts" tool, can stabilize disordered moieties .

Q. What strategies optimize regioselectivity during nitration to minimize byproducts?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. The benzothiophene’s electron-rich 6-position is nitrated preferentially. Using acetic anhydride as a solvent reduces poly-nitration by stabilizing the nitronium ion. Post-reaction quenching with ice-water minimizes decomposition. Yields >85% are achievable with stoichiometric HNO₃ (1.1 eq) .

Q. How do hydrogen bonding and π-π interactions influence the compound’s crystal packing?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) rings formed via C=O⋯H–N interactions. π-π stacking between benzothiophene rings (3.5–3.8 Å) stabilizes layered structures. ORTEP-3 visualizes these interactions, while SHELXL refines thermal parameters to validate packing models .

Q. What computational methods predict reactivity in further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) using Gaussian 16 identify electrophilic regions. The nitro group’s electron-withdrawing effect directs cross-couplings to the 3-position. Fukui indices (ƒ⁻) highlight nucleophilic sites. Experimental validation via Pd-catalyzed coupling with aryl boronic acids confirms computational predictions .

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